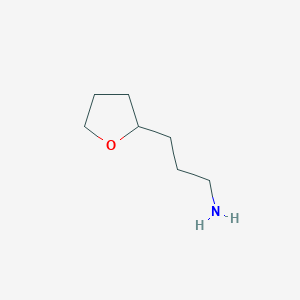
3-(Tetrahydrofuran-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tetrahydrofuran-2-yl)propan-1-amine: is an organic compound that features a tetrahydrofuran ring attached to a propylamine group This compound is of interest due to its unique structure, which combines the properties of both amines and cyclic ethers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tetrahydrofuran-2-yl)propan-1-amine typically involves the reaction of tetrahydrofuran with a suitable amine precursor. One common method is the reductive amination of tetrahydrofuran-2-carbaldehyde with propylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Tetrahydrofuran-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Amides, carboxylic acids.
Reduction: Simpler amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Tetrahydrofuran-2-yl)propan-1-amine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in receptor binding studies. Its unique structure allows it to interact with various biological targets .
Medicine: It is investigated for its potential as an anti-cancer agent and in the treatment of neurological disorders .
Industry: In the industrial sector, this compound is used as a precursor in the synthesis of fine chemicals and as a catalyst in polymerization reactions .
Wirkmechanismus
The mechanism of action of 3-(Tetrahydrofuran-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-Tetrahydrofurfurylamine: Similar structure but with the amine group attached to a different carbon in the tetrahydrofuran ring.
3-(Tetrahydro-furan-2-yl)-propanol: Similar structure but with a hydroxyl group instead of an amine group.
Tetrahydrofuran-2-carbaldehyde: Precursor in the synthesis of 3-(Tetrahydrofuran-2-yl)propan-1-amine.
Uniqueness: this compound is unique due to its combination of a cyclic ether and an amine group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
3-(oxolan-2-yl)propan-1-amine |
InChI |
InChI=1S/C7H15NO/c8-5-1-3-7-4-2-6-9-7/h7H,1-6,8H2 |
InChI-Schlüssel |
RVTMIVWSLUDRBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CCCN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














